synthesis and properties of 6-(Trifluoromethyl)quinolin-3-amine
synthesis and properties of 6-(Trifluoromethyl)quinolin-3-amine
An In-depth Technical Guide to the Synthesis and Properties of 6-(Trifluoromethyl)quinolin-3-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This document outlines plausible synthetic routes to this target molecule, based on established and reliable organic chemistry transformations. Furthermore, it delves into the predicted physicochemical and spectroscopic properties of 6-(Trifluoromethyl)quinolin-3-amine, offering valuable insights for researchers engaged in its synthesis and application in drug discovery and development.
Introduction: The Significance of Trifluoromethylated Quinolines
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of a multitude of natural products and synthetic drugs.[3] Their diverse pharmacological activities are well-documented, with applications ranging from antimalarial agents like chloroquine to anticancer and antibacterial therapies.[3] The strategic functionalization of the quinoline ring system is a key aspect of modern drug design, allowing for the fine-tuning of a compound's biological activity.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to improve a drug candidate's properties. The unique electronic nature and high lipophilicity of the -CF3 group can lead to:
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Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to a longer in vivo half-life.[1][2]
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Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes, potentially enhancing its bioavailability.[1]
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Modulation of pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of nearby functional groups, which can be crucial for target binding and solubility.
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Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, leading to increased potency.
This guide focuses specifically on 6-(Trifluoromethyl)quinolin-3-amine, a molecule that combines the privileged quinoline scaffold with the beneficial properties of a trifluoromethyl group and a key amino functionality, making it a valuable building block for the synthesis of novel therapeutic agents.
Plausible Synthetic Strategies
While a direct, one-pot synthesis for 6-(Trifluoromethyl)quinolin-3-amine is not extensively reported in the literature, a robust and logical synthetic pathway can be devised through a multi-step approach. The most plausible strategy involves the initial construction of the 6-(trifluoromethyl)quinoline core, followed by the introduction of the amino group at the 3-position via a nitro intermediate.
Synthesis of the 6-(Trifluoromethyl)quinoline Core
The initial step is the synthesis of the quinoline ring system substituted with a trifluoromethyl group at the 6-position. The Skraup-Doebner-von Miller reaction is a classic and effective method for this transformation.
Reaction: Skraup-Doebner-von Miller Quinoline Synthesis
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.
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Starting Material: 4-(Trifluoromethyl)aniline
-
Reagents: Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene or arsenic pentoxide)
Causality Behind Experimental Choices:
-
4-(Trifluoromethyl)aniline: This commercially available starting material directly incorporates the required trifluoromethyl group at the desired 6-position of the final quinoline product.
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Glycerol: Upon dehydration with sulfuric acid, glycerol forms acrolein in situ, which is the α,β-unsaturated aldehyde that reacts with the aniline.
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Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization reaction.
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Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires oxidation to the aromatic quinoline.
Detailed Experimental Protocol:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
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Charging Reagents: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 4-(trifluoromethyl)aniline.
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Addition of Glycerol: Gradually add glycerol to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
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Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene).
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Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-(trifluoromethyl)quinoline can be purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow:
Caption: Skraup-Doebner-von Miller synthesis of the quinoline core.
Nitration of 6-(Trifluoromethyl)quinoline
The next step is the regioselective introduction of a nitro group at the 3-position of the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen directs nitration to the 3- and 5-positions. Careful control of reaction conditions can favor the formation of the 3-nitro isomer.
Reaction: Electrophilic Aromatic Substitution (Nitration)
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Starting Material: 6-(Trifluoromethyl)quinoline
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Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid.
Causality Behind Experimental Choices:
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Nitrating Mixture: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.
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Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the rate of reaction and improve the regioselectivity, minimizing the formation of dinitro products and other isomers.
Detailed Experimental Protocol:
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Reaction Setup: In a fume hood, place the 6-(trifluoromethyl)quinoline in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the quinoline with stirring.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Nitration: Add the nitrating mixture dropwise to the solution of the quinoline in sulfuric acid, maintaining the temperature below 10 °C.
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Reaction Time: Stir the mixture at low temperature for a specified period, monitoring the reaction by TLC.
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Workup: Carefully pour the reaction mixture onto crushed ice.
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Isolation: Collect the precipitated 6-(trifluoromethyl)-3-nitroquinoline by filtration, wash with cold water until the washings are neutral, and dry.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired amine functionality. This is a common and high-yielding transformation in organic synthesis.
Reaction: Reduction of an Aromatic Nitro Group
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Starting Material: 6-(Trifluoromethyl)-3-nitroquinoline
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Reagents: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).
Causality Behind Experimental Choices:
-
SnCl₂/HCl: This is a classic and reliable method for the reduction of aromatic nitro groups.[4] Tin(II) chloride is a mild reducing agent that is selective for the nitro group.
-
Catalytic Hydrogenation: This is a clean and efficient method that often provides high yields of the amine with minimal side products.[5]
Detailed Experimental Protocol (using SnCl₂/HCl):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)-3-nitroquinoline in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-(Trifluoromethyl)quinolin-3-amine can be purified by column chromatography or recrystallization.
Visualization of the Complete Synthetic Pathway:
Caption: Plausible multi-step synthesis of 6-(Trifluoromethyl)quinolin-3-amine.
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for 6-(Trifluoromethyl)quinolin-3-amine in the public domain, the following properties are based on predictions from closely related analogs and the known effects of the constituent functional groups.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₇F₃N₂ | Based on chemical structure. |
| Molecular Weight | 212.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Aminoquinolines are typically solids. |
| Melting Point | Expected to be higher than 6-(trifluoromethyl)quinoline | The amino group can participate in hydrogen bonding, increasing the melting point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents and water. | The trifluoromethyl group increases lipophilicity, while the amino group can act as a hydrogen bond donor and acceptor, influencing solubility in polar solvents. |
| pKa | The quinoline nitrogen will be basic, and the amino group will also have a basic character. The pKa will be influenced by the electron-withdrawing trifluoromethyl group. | The -CF3 group will decrease the basicity of both nitrogen atoms compared to the unsubstituted analog. |
Spectroscopic Profile (Predicted)
The spectroscopic data for 6-(Trifluoromethyl)quinolin-3-amine can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted Chemical Shifts)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | s | - |
| H-4 | ~7.8 - 8.0 | s | - |
| H-5 | ~7.9 - 8.1 | d | ~8-9 |
| H-7 | ~7.6 - 7.8 | dd | ~8-9, ~2 |
| H-8 | ~7.4 - 7.6 | d | ~8-9 |
| -NH₂ | Broad singlet, variable | bs | - |
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~135 - 138 (bearing the amino group) |
| C-4 | ~120 - 123 |
| C-4a | ~128 - 130 |
| C-5 | ~125 - 128 |
| C-6 | ~127 - 130 (bearing the CF₃ group) |
| C-7 | ~122 - 125 |
| C-8 | ~129 - 132 |
| C-8a | ~148 - 150 |
| -CF₃ | ~123 - 126 (quartet due to C-F coupling) |
Infrared (IR) Spectroscopy (Predicted Absorptions)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands, characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity bands. |
| C=N, C=C Stretch (Aromatic) | 1500 - 1650 | Strong to medium intensity bands. |
| C-F Stretch | 1100 - 1300 | Strong, characteristic bands for the trifluoromethyl group. |
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of HCN from the pyridine ring and potentially the loss of fluorine or the entire trifluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
6-(Trifluoromethyl)quinolin-3-amine is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of the primary amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).
Potential therapeutic areas where derivatives of this compound could be investigated include:
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Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways. The 3-amino group can be functionalized to introduce pharmacophores that interact with specific kinases or other cancer-related targets.
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Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its antimalarial properties. While this is a 3-aminoquinoline, its structural similarity and potential for modification make it an interesting starting point for the development of new antimalarial agents.
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Antibacterial and Antifungal Agents: The quinoline core is present in several antibacterial drugs. New derivatives can be synthesized and screened for their activity against a panel of bacterial and fungal strains.
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CNS-Active Agents: Quinoline derivatives have also been explored for their activity in the central nervous system.
Conclusion
This technical guide has detailed a plausible and robust synthetic pathway to 6-(Trifluoromethyl)quinolin-3-amine, a compound with significant potential in medicinal chemistry. By leveraging well-established reactions such as the Skraup-Doebner-von Miller synthesis, electrophilic nitration, and nitro group reduction, this valuable building block can be accessed in the laboratory. The predicted physicochemical and spectroscopic properties provide a foundation for its characterization and further use in the synthesis of novel compounds. The strategic combination of the quinoline scaffold, a trifluoromethyl group, and a reactive amino functionality makes 6-(Trifluoromethyl)quinolin-3-amine a highly attractive starting material for the development of the next generation of therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
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